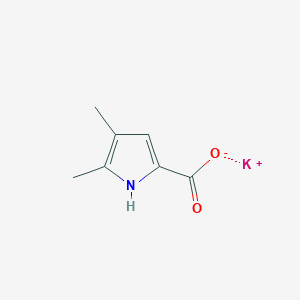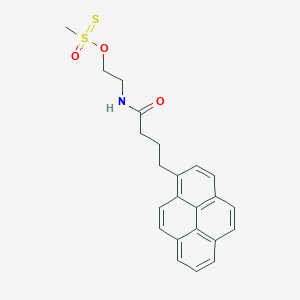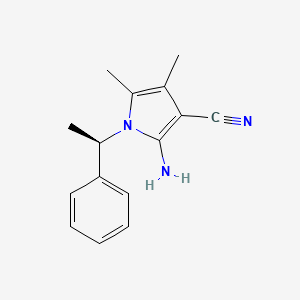
(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is a chiral organic compound with a complex structure. It contains a pyrrole ring substituted with amino, methyl, and phenylethyl groups, making it an interesting subject for research in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the enantioselective resolution of racemic mixtures using chiral catalysts or biocatalysts. For example, the use of microbial esterases can efficiently resolve racemic mixtures to produce optically pure compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
Its chiral nature makes it valuable for the synthesis of enantiomerically pure drugs, which can have different therapeutic effects compared to their racemic mixtures .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and catalysis .
Wirkmechanismus
The mechanism of action of ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Phenylethanol: A chiral alcohol used in the synthesis of pharmaceuticals and fine chemicals.
®-1-Phenylethylamine: A chiral amine used as a building block in organic synthesis.
®-1-Phenylethyl acetate: An ester used in flavor and fragrance industries.
Uniqueness
®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and chiral center. This makes it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential for enantioselective synthesis further enhance its value compared to similar compounds .
Eigenschaften
Molekularformel |
C15H17N3 |
|---|---|
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
2-amino-4,5-dimethyl-1-[(1R)-1-phenylethyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
RFMPKXIVILASJR-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C(N(C(=C1C#N)N)[C@H](C)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


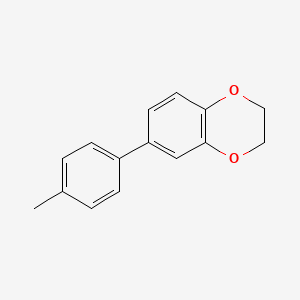

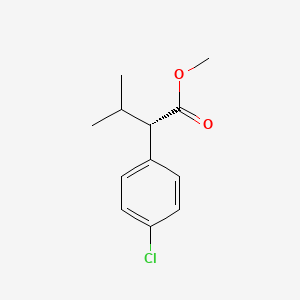
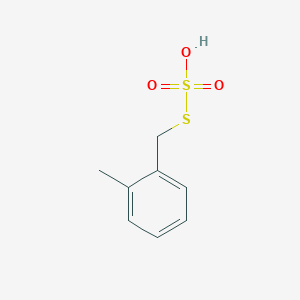
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
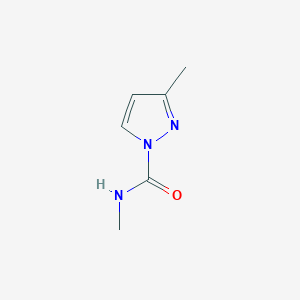
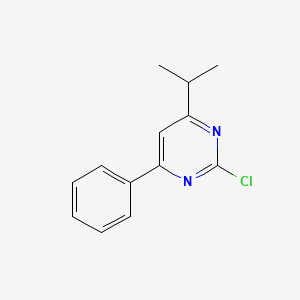
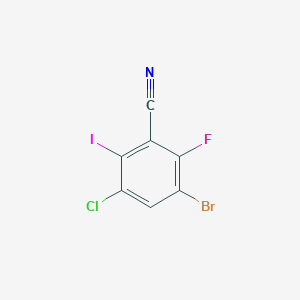
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)
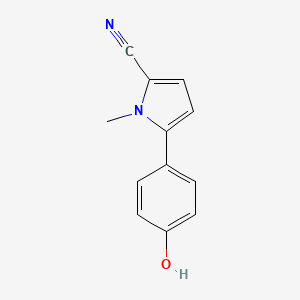
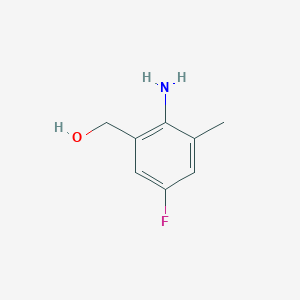
![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
